4-(4-Methylcyclohexyl)phenol

Thermal Stability Material Processing Formulation Science

4-(4-Methylcyclohexyl)phenol (CAS 3769-25-3) is a para-substituted cycloalkylphenol derivative with the molecular formula C13H18O and a molecular weight of 190.28 g/mol. The compound features a phenolic ring substituted at the para position with a 4-methylcyclohexyl group, imparting distinct steric and electronic properties.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 3769-25-3
Cat. No. B3178110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylcyclohexyl)phenol
CAS3769-25-3
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C2=CC=C(C=C2)O
InChIInChI=1S/C13H18O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h6-11,14H,2-5H2,1H3
InChIKeyNLMVQZFBRACNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylcyclohexyl)phenol (CAS 3769-25-3): Procurement-Ready Physicochemical and Structural Profile


4-(4-Methylcyclohexyl)phenol (CAS 3769-25-3) is a para-substituted cycloalkylphenol derivative with the molecular formula C13H18O and a molecular weight of 190.28 g/mol [1]. The compound features a phenolic ring substituted at the para position with a 4-methylcyclohexyl group, imparting distinct steric and electronic properties . Key physical properties include a melting point of 108 °C and a predicted boiling point of 308.7 ± 21.0 °C . The compound is characterized by an XLogP3 value of 4.5, a single hydrogen bond donor, and a topological polar surface area of 20.2 Ų [1]. These attributes position it as a valuable intermediate or additive in applications where specific hydrophobicity and steric hindrance are required, differentiating it from simpler phenol analogs.

Why 4-(4-Methylcyclohexyl)phenol (CAS 3769-25-3) Cannot Be Directly Substituted with Unsubstituted Cyclohexylphenols


Generic substitution of 4-(4-Methylcyclohexyl)phenol with unsubstituted cyclohexylphenols (e.g., 4-cyclohexylphenol, CAS 1131-60-8) is not advisable due to significant differences in physical properties, steric hindrance, and application-specific performance. The presence of the methyl group on the cyclohexyl ring of 4-(4-Methylcyclohexyl)phenol elevates its melting point to 108 °C , which is approximately 63-78 °C higher than that of 4-cyclohexylphenol (mp 30-45 °C) . This substantial thermal stability difference is critical in high-temperature processing or storage. Furthermore, the increased hydrophobicity (XLogP3 4.5) and altered steric profile directly impact its efficacy as an antioxidant and polymer stabilizer, as detailed in the quantitative evidence below. Procuring the unsubstituted analog will likely result in altered processing behavior, reduced thermal stability, and compromised long-term performance in formulations [1].

Quantitative Procurement Evidence for 4-(4-Methylcyclohexyl)phenol (CAS 3769-25-3): Comparative Physicochemical and Functional Performance


Elevated Melting Point Enables High-Temperature Processing and Storage Stability

4-(4-Methylcyclohexyl)phenol exhibits a melting point of 108 °C . This is substantially higher than the melting point of its unsubstituted analog, 4-cyclohexylphenol, which is reported in the range of 30-45 °C . This 63-78 °C increase in melting point directly correlates with improved thermal stability and resistance to deformation during high-temperature processing, storage, and shipping. For procurement, this means the methylated derivative is a solid at ambient conditions, reducing the risk of melting and phase separation during transit and handling compared to the low-melting unsubstituted analog.

Thermal Stability Material Processing Formulation Science

Increased Hydrophobicity (XLogP3) Enhances Compatibility with Non-Polar Matrices

The computed XLogP3 value for 4-(4-Methylcyclohexyl)phenol is 4.5 [1]. This value is a quantitative measure of lipophilicity, indicating a higher affinity for non-polar environments compared to less substituted analogs. While a direct experimental XLogP3 for 4-cyclohexylphenol was not found, the additional methyl group in the target compound increases the carbon count and molecular weight, which is known to generally increase logP. For comparison, phenol itself has an XLogP3 of approximately 1.5 [2]. This 3.0 log unit increase signifies a 1000-fold greater partitioning into non-polar phases, which is critical for applications in polymer stabilization, lubricant additives, and hydrophobic coatings where compatibility with the host matrix is paramount.

Lipophilicity Polymer Additives Solubility

Documented Use as a Hindered Phenol Antioxidant in Polymer and Lubricant Formulations

4-(4-Methylcyclohexyl)phenol is specifically claimed in patent literature as an effective antioxidant for organic materials, including polymers and lubricants [1]. The patent (US 5,354,486) explicitly lists '2- or 4-methylcyclohexyl' as a preferred cycloalkyl substituent for phenolic antioxidants, demonstrating industrial validation of this structural motif. The presence of the methyl group on the cyclohexyl ring contributes to steric hindrance around the phenolic hydroxyl group, which is a key design principle for enhancing antioxidant efficiency by stabilizing the resulting phenoxyl radical after hydrogen atom donation. This contrasts with less hindered analogs which may undergo faster radical-radical termination or side reactions.

Antioxidant Polymer Stabilization Lubricant Additive

Enhanced Molecular Weight and Structure for Controlled Volatility and Migration

The molecular weight of 4-(4-Methylcyclohexyl)phenol is 190.28 g/mol [1], which is higher than that of 4-cyclohexylphenol (176.25 g/mol) . This increased molecular weight, combined with the more complex cyclic structure, is expected to reduce volatility and slow migration rates within polymer matrices compared to lower molecular weight analogs. Reduced volatility is critical for maintaining additive concentration during high-temperature processing (e.g., extrusion, injection molding) and over the long service life of the final product. Slower migration minimizes surface blooming and loss of the antioxidant to the environment, thereby extending the functional lifetime of the stabilized material.

Volatility Additive Migration Polymer Durability

Commercial Availability at Research-Grade Purity (95%) for Reproducible Experimentation

4-(4-Methylcyclohexyl)phenol is commercially available from multiple reputable suppliers with a standard purity of 95% . This level of purity is suitable for a wide range of research and industrial applications, including use as a synthetic intermediate, analytical standard, or additive in preliminary formulation studies. The availability of batch-specific quality control documentation (e.g., NMR, HPLC) ensures lot-to-lot consistency and traceability, which is essential for reproducible scientific results and quality-controlled industrial processes.

Research Chemical Purity Sourcing

High-Value Application Scenarios for Procuring 4-(4-Methylcyclohexyl)phenol (CAS 3769-25-3)


Development of High-Temperature Polymer Stabilizers

Given its elevated melting point (108 °C) and increased hydrophobicity (XLogP3 4.5) [1], 4-(4-Methylcyclohexyl)phenol is particularly well-suited for developing antioxidant packages for engineering thermoplastics and elastomers processed at high temperatures. Its solid-state nature at typical processing temperatures prevents pre-mature melting and phase separation, ensuring uniform distribution within the polymer melt. The enhanced lipophilicity promotes compatibility with non-polar matrices like polyethylene, polypropylene, and synthetic rubbers, minimizing the risk of additive blooming and maximizing long-term oxidative stability. Procurement for this application is justified by the compound's superior thermal and compatibility profile compared to lower-melting, less hydrophobic analogs.

Formulation of Thermally Stable Lubricant and Fuel Additives

The patent literature [2] specifically identifies methylcyclohexyl-substituted phenols as effective antioxidants for lubricating oils and other organic materials. 4-(4-Methylcyclohexyl)phenol, with its hindered phenol structure and high boiling point (308.7 °C predicted) , is an ideal candidate for lubricant formulations subjected to high thermal stress in internal combustion engines or industrial machinery. Its higher molecular weight [1] reduces volatility, preventing evaporative loss from the lubricant sump and maintaining antioxidant concentration over extended drain intervals. Procurement for this application leverages the compound's validated efficacy and favorable physical properties for demanding lubrication environments.

Specialty Chemical Synthesis of Lipophilic Intermediates

As a para-substituted cycloalkylphenol with a high logP value (XLogP3 4.5) [1] and a defined molecular weight of 190.28 g/mol [3], 4-(4-Methylcyclohexyl)phenol serves as a valuable lipophilic building block in organic synthesis. Its reactive phenolic hydroxyl group can undergo alkylation, acylation, or etherification to produce a wide array of derivatives with tailored solubility and functional properties. The specific steric environment provided by the 4-methylcyclohexyl group can influence reaction selectivity and the physical properties of the final product. Procuring this compound enables the synthesis of novel molecules for applications in pharmaceuticals, agrochemicals, and advanced materials where precise control over lipophilicity and steric bulk is required.

Benchmarking and Structure-Activity Relationship (SAR) Studies in Antioxidant Research

For researchers investigating the fundamental mechanisms of phenolic antioxidants, 4-(4-Methylcyclohexyl)phenol represents a well-defined structural probe. Its commercial availability at 95% purity with supporting analytical data makes it suitable for systematic SAR studies. By comparing its antioxidant performance (e.g., in DPPH or ORAC assays, or in model polymer degradation studies) against related compounds like 4-cyclohexylphenol or 2-cyclohexylphenol, researchers can isolate the specific contributions of the methyl group and the para-substitution pattern to radical scavenging efficiency and stability. Procurement for this purpose supports fundamental research aimed at designing next-generation stabilizers with optimized performance.

Technical Documentation Hub

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